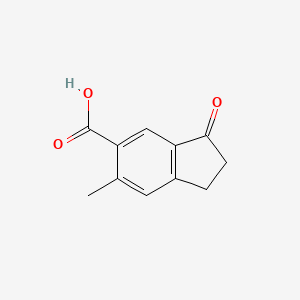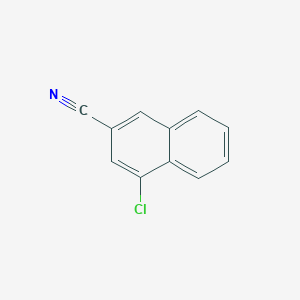![molecular formula C10H11N3O B11907416 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-71-0](/img/structure/B11907416.png)
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,6-dimethylpyrazole with ethyl acetoacetate, followed by cyclization to form the pyrazolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazolopyridine derivatives.
Propiedades
Número CAS |
59026-71-0 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3 |
Clave InChI |
DNLUREBCZRJHKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=NN(C2=N1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)


![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)


![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)






![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
